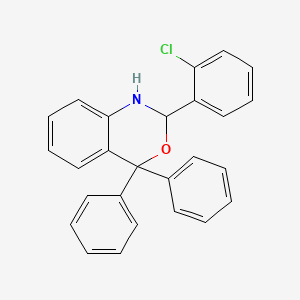

2-(2-chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

説明

Synthesis Analysis

The synthesis of 2-(2-chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine and related compounds has been explored through various methods. One approach involves the formation of 1,2-dihydro-4H-3,1-benzoxazines, where the mechanism was elucidated using 17O/18O isotopic labels, demonstrating the inclusion of the oxygen atom from the alcohol group in the starting 2-aminophenyldiphenylmethanol (Gromachevskaya et al., 1988). Additionally, the synthesis of benzoxazine monomers and oligomers using 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate highlights a novel approach to obtaining these compounds (Brunovska et al., 1999).

Molecular Structure Analysis

Structural analysis of benzoxazine compounds reveals that these molecules can possess a high degree of planarity with minimal steric interaction between substituents. For example, the molecular structure of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound has been analyzed, showing the planar nature of the phenyl rings and the half-boat conformation of the oxazine ring (Chaudhuri et al., 2001).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including polymerization and isomerization, which significantly affect their properties. For instance, benzoxazine isomers synthesized from o-allylphenol showed different polymerization behaviors and thermal properties upon thermal activated polymerization, demonstrating the versatility of these compounds in material science applications (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, including their thermal stability and glass transition temperatures, have been studied extensively. The synthesis and characterization of benzoxazine monomers based on dichloro-diaminodiphenylmethane revealed that chlorine-containing polybenzoxazines require more severe conditions for polymerization but offer better fire resistance, highlighting their potential as fire-resistant materials (Petrakova et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of benzoxazine compounds have revealed their reactivity and potential for synthesizing various derivatives. A novel method for obtaining 4,4-diphenyl-4H-3,1-benzoxazinium perchlorates, which exhibit weak CH acidity, showcases the chemical versatility of these compounds (Gromachevskaya et al., 1993).

科学的研究の応用

Mechanism of Formation and Derivative Synthesis

- A study investigated the mechanism for forming 4,4-diphenyl-1,2-dihydro-4H-3,1-benzoxazines, utilizing isotopic labels to prove the incorporation of the oxygen atom from the alcohol group in the starting material, providing foundational knowledge for synthesizing benzoxazine derivatives (Gromachevskaya et al., 1988).

Herbicidal Activity

- Benzoxazine derivatives have been identified as a new chemical family for diphenyl ether herbicides, showing strong peroxidizing herbicidal activity. The study synthesizing twenty derivatives to examine structure-activity relationships highlights the potential for agricultural applications (Sumida et al., 1995).

Neuroprotective Agents

- Novel 2-alkylamino-substituted-1,4-benzoxazine derivatives have been explored as potential neuroprotective agents, with specific derivatives demonstrating potent neuroprotective activity without intrinsic cytotoxicity. This opens avenues for therapeutic applications in preventing or treating neurodegenerative diseases (Blattes et al., 2005).

Antioxidant and Antitumor Activities

- Some synthesized nitrogen heterocycles, including benzoxazine derivatives, have been evaluated for their antioxidant and antitumor activities, suggesting potential use in pharmaceuticals and as biochemical tools (El-Moneim et al., 2011).

Antimicrobial Activity

- A series of benzoxazine derivatives with various aromatic substitutions have been synthesized and tested for antimicrobial activity, showing promise for developing new antimicrobial agents (Askar et al., 2018).

High-Performance Thermosets

- Research into aromatic diamine-based benzoxazines has led to the development of high-purity, high-performance thermosets, demonstrating the versatility and potential of benzoxazine compounds in materials science (Lin et al., 2008).

特性

IUPAC Name |

2-(2-chlorophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClNO/c27-23-17-9-7-15-21(23)25-28-24-18-10-8-16-22(24)26(29-25,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWGFHVIWDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CC=C4Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)

![N-(4-ethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4581419.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)